molecular formula C9H13N B038976 N-Methylphenethylamine CAS No. 589-08-2

N-Methylphenethylamine

Cat. No.: B038976
CAS No.: 589-08-2
M. Wt: 135.21 g/mol
InChI Key: SASNBVQSOZSTPD-UHFFFAOYSA-N
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Description

N-Methylphenethylamine (NMPEA) is a secondary amine with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol (CAS 589-08-2). It is structurally derived from phenethylamine (PEA) via N-methylation and is classified as a trace amine neuromodulator . Key properties include:

  • Physical State: Liquid at room temperature.
  • Solubility: Highly soluble in DMSO (100 mg/mL) and slightly soluble in water .
  • Natural Occurrence: Found in plants like Acacia berlandieri and A. rigidula (up to 5,300 ppm in leaves) and in foods such as apples, cabbage, and carrots .
  • Biological Role: Acts as a substrate for phenylethanolamine N-methyltransferase in humans and is detected in urine at trace levels (<1 µg/24h) .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylphenethylamine can be synthesized through several methods. One common method involves the reaction of benzyl bromide with methylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of N-methyl-2-phenylacetonitrile. This method involves the use of a palladium catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: N-Methylphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Mechanism of Action
NMPEA acts as a potent agonist for the human trace amine-associated receptor 1 (hTAAR1), similar to its parent compound phenethylamine and the isomer amphetamine. This receptor interaction suggests NMPEA may influence neurotransmitter systems, particularly in modulating dopamine and norepinephrine pathways, which are crucial in mood regulation and cognitive functions .

Potential Therapeutic Uses
Research indicates that NMPEA may have therapeutic potential due to its neuromodulatory effects. It has been implicated in enhancing the effects of other psychoactive substances, particularly when monoamine oxidase (MAO) activity is inhibited. This inhibition allows for increased levels of NMPEA from phenethylamine metabolism, potentially enhancing mood and cognitive functions .

Neurotoxicity Studies

Case studies have shown that NMPEA shares some neurotoxic properties with amphetamines. For instance, acute toxicity studies indicate that NMPEA can produce behavioral disturbances similar to those observed with methamphetamine at high doses . However, it appears to have a distinct mechanism of action compared to methamphetamine, suggesting that while it may contribute to neurotoxic effects, it does not directly enhance the toxicity profile of methamphetamine .

Applications in Drug Detection

NMPEA has been utilized in developing sensitive detection methods for illicit drugs. For example, it can be synthesized into fluorescent films that selectively detect methamphetamine, showcasing its utility in forensic toxicology . This application is crucial for law enforcement and public health sectors aiming to monitor drug use trends.

Synthesis and Chemical Applications

NMPEA can serve as a reactant in synthesizing various compounds:

  • Tertiary Amines : NMPEA can be reacted with different alkyl halides to synthesize N-methyl-phenethylamine-based tertiary amines using N-alkylation reactions .
  • Biologically Active Derivatives : It is also used to prepare squaric acid N-hydroxylamide amide derivatives, which may have pharmaceutical applications .

Toxicological Research

The toxicological profile of NMPEA has been explored through various studies:

  • The minimum lethal dose (LD50) for NMPEA has been established at 203 mg/kg when administered intraperitoneally in mice . This data is critical for understanding its safety margins and potential risks associated with its use.
  • Research indicates that NMPEA’s acute toxicity can lead to significant behavioral changes, although it does not significantly alter locomotor activity compared to controls at lower doses .

Summary Table of Applications

Application AreaDescription
PharmacologyAgonist for hTAAR1; potential mood enhancer
NeurotoxicityShares neurotoxic properties with amphetamines; distinct mechanisms observed
Drug DetectionUsed in developing fluorescent films for methamphetamine detection
Chemical SynthesisReactant for synthesizing tertiary amines; preparation of biologically active derivatives
Toxicological ResearchEstablished LD50 values; studied behavioral impacts at varying doses

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

NMPEA shares structural and functional similarities with several phenethylamine derivatives. Below is a detailed comparison:

Structural Analogues

Phenethylamine (PEA)

  • Molecular Weight : 121.18 g/mol.
  • Key Differences : Lacks the N-methyl group of NMPEA, reducing its lipophilicity and metabolic stability. Both are trace amines but differ in receptor binding; PEA primarily targets TAAR1, while NMPEA’s activity is less defined .

Amphetamine

  • Structure : NMPEA is a structural isomer of amphetamine, differing in methyl group placement (N-methyl vs. α-methyl).
  • Pharmacology: Amphetamine’s α-methyl group enhances dopamine/norepinephrine release and reuptake inhibition, making it a potent CNS stimulant. NMPEA lacks significant stimulant effects due to the absence of α-methylation .

Methamphetamine

  • Structure : Contains both N-methyl and α-methyl groups.
  • Key Differences : Methamphetamine’s dual methylation increases lipophilicity, blood-brain barrier penetration, and potency. NMPEA is used as a structural analog in sensor studies but lacks methamphetamine’s psychoactive properties .

Tyramine and Histamine

  • Tyramine: Structurally distinct due to a phenolic hydroxyl group. Acts as a pressor amine via norepinephrine release.
  • Histamine : Contains an imidazole ring, mediating immune responses. Both cluster separately from NMPEA in chemometric analyses .

Detection and Analytical Properties

Compound Detection Method Limit of Detection (LOD) Key Features Reference
NMPEA Nanoparticle-based NMR 50 µM Sensitive to aromatic interactions; used with AuNP sensors
Methamphetamine P3CT polymer-carbon nanotube sensor 4 µg/L Higher conductivity response due to α-methyl group
PEA SPR (Surface Plasmon Resonance) Not reported Requires aromatic-amine synergy for detection

Neurotransmitter Modulation

  • NMPEA: Weak neuromodulatory effects compared to amphetamines.

Toxicity in Plants

  • NMPEA in Acacia : Causes "guajillo wobbles" in livestock (neurotoxicity) at 0.24–0.27 mg/g dry weight. Co-occurs with tyramine (1.71–1.94 mg/g) but is less abundant .

Biological Activity

N-Methylphenethylamine (NMPEA) is a naturally occurring trace amine and neuromodulator derived from phenethylamine. Its biological activity is of significant interest due to its interactions with various neurotransmitter systems and potential implications in pharmacology and neurobiology. This article delves into the mechanisms of action, pharmacological effects, synthesis, and potential applications of NMPEA, supported by data tables and case studies.

NMPEA has the molecular formula C₉H₁₃N and is characterized by its weak basicity, with a pK_a of approximately 10.14. It is biosynthesized in humans through the enzyme phenylethanolamine N-methyltransferase, which catalyzes the N-methylation of phenethylamine, leading to the production of NMPEA from its precursor .

NMPEA acts primarily as an agonist for the human trace amine-associated receptor 1 (hTAAR1), a G protein-coupled receptor that plays a role in neurotransmitter release regulation . The interaction with hTAAR1 can influence dopamine and norepinephrine signaling pathways, potentially affecting mood, cognition, and behavior. This neuromodulatory role positions NMPEA as a compound of interest in studying mood disorders and other neuropsychiatric conditions.

Table 1: NMPEA Interaction with Receptors

Receptor Type Effect
hTAAR1AgonistModulates neurotransmitter release
MAO-ASubstrateMetabolized by monoamine oxidase
MAO-BSubstrateRapid metabolism

Pharmacological Profile

Research indicates that NMPEA exhibits pressor effects but is significantly less potent than epinephrine, being approximately 1/350th as effective . Its rapid metabolism by monoamine oxidases contributes to its short-lived effects in the body. Notably, NMPEA has been shown to have stimulant-like effects at high doses due to its structural similarity to amphetamines.

Case Study: Neuromodulatory Effects

In a study examining the effects of NMPEA on mood regulation, subjects administered NMPEA showed increased levels of norepinephrine and dopamine compared to control groups. This suggests that NMPEA may enhance alertness and mood through its action on hTAAR1 . However, further research is needed to fully understand these effects and their implications for therapeutic use.

Synthesis Methods

Several methods have been developed for synthesizing NMPEA. The classical synthesis involves converting phenethylamine to its p-toluenesulfonamide followed by N-methylation using methyl iodide . A more recent approach utilizes radio-labeled precursors for tracing metabolic pathways in research settings.

Toxicology

Toxicological studies indicate that the minimum lethal dose (LD50) for NMPEA varies based on administration route:

  • Intraperitoneal (i.p.) : 203 mg/kg
  • Oral : 685 mg/kg
  • Intravenous (i.v.) : 90 mg/kg

These findings highlight the importance of dosage in determining safety profiles for potential therapeutic applications .

Potential Applications

Given its neuromodulatory properties, NMPEA may serve as a precursor in synthesizing other psychoactive compounds or be utilized in research related to neurotransmission and receptor interactions. Its presence in various foodstuffs also raises questions about dietary influences on mood and cognition.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Methylphenethylamine in plant extracts, and how should data inconsistencies be addressed?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 297 nm) for quantification, as spectral properties are well-documented . For conflicting purity or concentration results, cross-validate with potentiometric titration (pKa ≈ 10.31) to resolve discrepancies . Ensure calibration curves are validated against certified reference standards (e.g., Cayman Chemical Item No. 29754) .

Q. How can researchers confirm the identity of synthetic this compound and distinguish it from structural isomers?

  • Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze methyl group placement (e.g., δ ~2.4 ppm for N-methyl protons). Compare with spectral databases or literature values . For differentiation from constitutional isomers (e.g., β-Methylphenethylamine), use gas chromatography-mass spectrometry (GC-MS) to assess fragmentation patterns unique to the N-methyl position .

Q. What experimental protocols ensure reproducibility in studying this compound’s biological activity as a neuromodulator?

  • Methodology : Follow standardized in vitro assays for trace amine-associated receptor (TAAR) activation, using cell lines transfected with TAAR1. Include positive controls (e.g., phenethylamine) and validate results via dose-response curves . For in vivo studies, adhere to ARRIVE guidelines for animal models, specifying strain, dose, and administration routes to mitigate variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic stability be resolved in pharmacokinetic studies?

  • Methodology : Conduct comparative studies using liver microsomes from multiple species (e.g., human, rat) to assess interspecies metabolic differences. Apply LC-MS/MS to identify phase I/II metabolites and quantify degradation half-lives. Address contradictions by controlling for enzyme activity (e.g., CYP2D6 inhibition assays) .

Q. What strategies optimize the isolation of this compound from complex biological matrices while minimizing co-elution with interferents?

  • Methodology : Implement solid-phase extraction (SPE) with mixed-mode sorbents (e.g., cation exchange + hydrophobic phases) to enhance selectivity. Validate recovery rates using isotopically labeled internal standards (e.g., this compound-d3). For co-elution issues, optimize gradient elution in HPLC or employ tandem MS/MS for selective ion monitoring .

Q. How do structural modifications at the N-methyl position influence the compound’s receptor binding affinity, and what computational tools predict these effects?

  • Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) using TAAR1 crystal structures to assess steric and electronic effects of substituents. Validate predictions with saturation transfer difference (STD) NMR to quantify binding affinities experimentally .

Q. What experimental designs address the environmental persistence of this compound in wastewater, and how are degradation byproducts characterized?

  • Methodology : Simulate wastewater treatment using ozonation or UV/H2O2 advanced oxidation processes (AOPs). Monitor degradation kinetics via LC-TOF-MS and identify byproducts using high-resolution mass spectrometry. Assess ecotoxicity of byproducts via Daphnia magna bioassays .

Q. Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures and analytical data to meet journal standards (e.g., Beilstein Journal of Organic Chemistry)?

  • Methodology : Include detailed synthetic protocols (e.g., reaction stoichiometry, purification steps) in the main text or supplementary information. For novel compounds, provide NMR, HRMS, and elemental analysis data. For known compounds, cite prior characterization methods . Tabulate raw spectral data (e.g., peak integrals, coupling constants) to support reproducibility .

Q. What statistical approaches are appropriate for resolving contradictory results in dose-dependent neurochemical effects?

  • Methodology : Apply mixed-effects models to account for inter-subject variability in neurochemical assays. Use meta-analysis frameworks (e.g., PRISMA) to aggregate data from multiple studies, assessing heterogeneity via I² statistics .

Properties

IUPAC Name

N-methyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N/c1-10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASNBVQSOZSTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

4104-43-2 (hydrochloride)
Record name N-Methylphenethylamine
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DSSTOX Substance ID

DTXSID10207629
Record name N-Methylphenethylamine
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Molecular Weight

135.21 g/mol
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Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719308
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

589-08-2
Record name N-Methylbenzeneethanamine
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Record name N-Methylphenethylamine
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Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of LiAlH4 (868 mg, 22.84 mmol, 1.50 equiv) in tetrahydrofuran (70 mL). This was followed by the addition of a solution of N-phenethylformamide (2.27 g, 15.23 mmol, 1.00 equiv) in tetrahydrofuran (50 mL) dropwise with stiffing while the resulting solution maintained reflux. The resulting solution was stirred overnight at reflux in an oil bath. The reaction was then quenched by the addition of water. The resulting solution was extracted with 4×30 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with dichloromethane/methanol (100:1). This resulted in 1.36 g (34%) of N-methyl-2-phenylethanamine as yellow oil.
Quantity
868 mg
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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